3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride

Description

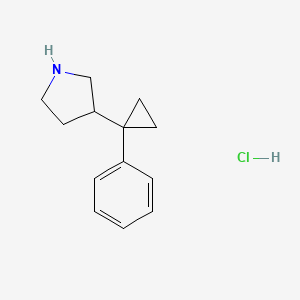

3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride is a bicyclic amine derivative combining a pyrrolidine ring with a phenyl-substituted cyclopropane moiety. These compounds are typically used in pharmaceutical research as intermediates for synthesizing bioactive molecules, particularly in central nervous system (CNS) drug discovery .

Properties

Molecular Formula |

C13H18ClN |

|---|---|

Molecular Weight |

223.74 g/mol |

IUPAC Name |

3-(1-phenylcyclopropyl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C13H17N.ClH/c1-2-4-11(5-3-1)13(7-8-13)12-6-9-14-10-12;/h1-5,12,14H,6-10H2;1H |

InChI Key |

BXUZREONDICKRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2(CC2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride typically involves the following steps:

Formation of the Cyclopropyl Group: The phenylcyclopropyl group can be synthesized through a cyclopropanation reaction, where a phenyl group is introduced to a cyclopropane ring.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors.

Coupling of the Cyclopropyl and Pyrrolidine Groups: The phenylcyclopropyl group is then coupled with the pyrrolidine ring under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on various biological pathways.

Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and functional differences between 3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride and analogous compounds:

Key Differences and Research Findings

Structural Rigidity :

- 3-(1-Phenylcyclopropyl)pyrrolidine HCl incorporates a cyclopropane ring fused to a phenyl group, which restricts rotational freedom compared to Prolintane HCl’s flexible α-propylphenethyl chain. This rigidity may enhance binding affinity to dopamine or serotonin receptors in CNS-targeted compounds .

- In contrast, 1-(3-Chloropropyl)-pyrrolidine HCl lacks aromaticity, making it more suitable for alkylation reactions in intermediate synthesis .

Pharmacological Activity :

- Prolintane HCl exhibits amphetamine-like stimulant effects due to its phenethyl-pyrrolidine structure, whereas 3-(1-Phenylcyclopropyl)pyrrolidine HCl’s bicyclic system may reduce off-target effects, as seen in preclinical studies of similar compounds .

Synthetic Utility :

- 3-(Cyclopropylmethyl)pyrrolidine HCl is a chiral building block in asymmetric synthesis, whereas 1-(3-Chloropropyl)-pyrrolidine HCl is used for introducing chloropropyl chains in drug candidates .

Critical Analysis of Data Limitations

- Gaps in Evidence : Direct data on 3-(1-Phenylcyclopropyl)pyrrolidine HCl are absent in the provided sources. Comparisons rely on extrapolation from structurally related compounds.

- Contradictions : Prolintane HCl’s stimulant effects contrast with the hypothesized CNS safety profile of 3-(1-Phenylcyclopropyl)pyrrolidine HCl, emphasizing the need for targeted studies .

Biological Activity

3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride is a novel chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The compound consists of a pyrrolidine ring substituted with a phenylcyclopropyl group, which contributes to its diverse interactions with biological targets.

The chemical structure and properties of this compound can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 2763756-11-0 |

| Molecular Formula | C13H18ClN |

| Molecular Weight | 223.7 g/mol |

| Purity | ≥95% |

| Origin | United States |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects. Although detailed mechanisms remain under investigation, initial studies suggest that it may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

Study on Antidepressant Activity

A study published in a peer-reviewed journal investigated the effects of related compounds on mood disorders. The results indicated that compounds with similar structural characteristics to this compound exhibited significant antidepressant-like activity in animal models. This suggests that further research into this specific compound could yield valuable insights into its potential as a therapeutic agent for depression.

Anticancer Activity Assessment

Another study focused on the synthesis and evaluation of pyrrolidine derivatives, including those structurally related to this compound. The findings revealed that certain derivatives displayed potent inhibitory effects against specific cancer cell lines, suggesting that modifications to the pyrrolidine structure can enhance anticancer activity. This underscores the importance of continued research into this compound's derivatives for potential therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrrolidine or cyclopropane precursors. Key steps include cyclopropanation of phenyl groups and subsequent hydrochlorination. Optimization may involve adjusting reaction temperature (e.g., 0–5°C for cyclopropane stability), solvent selection (polar aprotic solvents for intermediates), and stoichiometric ratios of reagents like HCl for salt formation. Parallel purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify cyclopropane and pyrrolidine ring protons.

- HPLC-MS for purity assessment (≥95% purity threshold) and molecular ion confirmation.

- X-ray crystallography for absolute stereochemical configuration (if crystalline).

- Elemental analysis to validate chloride content .

Q. What are the safety protocols for handling and storing this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Use fume hoods and PPE (gloves, goggles) during handling. Avoid aqueous environments unless explicitly required for solubility, as hydrolysis of the cyclopropane ring may occur under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers address inconsistencies in biological activity data across assay systems for this compound?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, serum proteins). Standardize protocols by:

- Using isogenic cell lines to minimize variability.

- Validating target engagement via orthogonal assays (e.g., SPR for binding kinetics, enzymatic inhibition).

- Performing dose-response curves in triplicate to confirm EC₅₀/IC₅₀ reproducibility .

Q. Which computational strategies are effective in predicting the receptor-binding affinity of this compound?

- Methodological Answer : Employ:

- Molecular docking (AutoDock Vina, Glide) to model cyclopropane-pyrrolidine interactions with active sites.

- Molecular dynamics simulations (AMBER, GROMACS) to assess conformational stability.

- QSAR models trained on analogous pyrrolidine derivatives to predict ADMET properties .

Q. What experimental approaches are suitable for mapping the metabolic pathways of this compound in hepatic models?

- Methodological Answer : Conduct:

- In vitro microsomal assays (human liver microsomes + NADPH) to identify phase I metabolites.

- LC-HRMS for metabolite profiling and structural elucidation.

- CYP450 inhibition assays to assess drug-drug interaction risks .

Q. How does the cyclopropane ring influence the stereochemical stability of this compound under varying pH conditions?

- Methodological Answer : The cyclopropane ring introduces strain, increasing reactivity under extreme pH. Monitor stability via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.